molecular formula C13H13NO2S B15145797 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid CAS No. 773126-57-1

3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid

Cat. No.: B15145797
CAS No.: 773126-57-1
M. Wt: 247.31 g/mol
InChI Key: NQAQVJPJEUSZQM-UHFFFAOYSA-N
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Description

3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid is an organic compound that features a thiophene ring substituted with a phenyl group and an amino acid moiety. Compounds with thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl group is added to the thiophene ring.

    Amino Acid Introduction: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the amino group may be oxidized.

    Reduction: Reduction reactions can target the phenyl group or the thiophene ring, potentially leading to hydrogenation.

    Substitution: Substitution reactions can occur at the amino group or the thiophene ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its aromatic properties and functional groups make it a candidate for binding studies.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Thiophene-containing compounds are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound may be used in the development of materials with specific electronic or optical properties. Thiophene derivatives are often used in the production of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid depends on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aromatic thiophene ring and the amino acid moiety may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-methyl-thiophen-2-YL)-propionic acid: Similar structure with a methyl group instead of a phenyl group.

    3-Amino-3-(4-ethyl-thiophen-2-YL)-propionic acid: Similar structure with an ethyl group instead of a phenyl group.

    3-Amino-3-(4-phenyl-furan-2-YL)-propionic acid: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid lies in its specific substitution pattern and the presence of both aromatic and amino acid functionalities. This combination of features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

773126-57-1

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

3-amino-3-(4-phenylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C13H13NO2S/c14-11(7-13(15)16)12-6-10(8-17-12)9-4-2-1-3-5-9/h1-6,8,11H,7,14H2,(H,15,16)

InChI Key

NQAQVJPJEUSZQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(CC(=O)O)N

Origin of Product

United States

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